

solubility of 7-Bromo-2-phenylquinoline in organic solvents

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Compound of Interest

Compound Name: 7-Bromo-2-phenylquinoline

Cat. No.: B175736

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An In-depth Technical Guide to the Solubility of **7-Bromo-2-phenylquinoline** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical physicochemical property of solubility for the compound **7-Bromo-2-phenylquinoline**. A thorough review of scientific literature indicates that specific quantitative solubility data for this molecule is not readily available. This document aims to bridge this gap by providing an inferred qualitative solubility profile based on structurally similar compounds, a detailed experimental protocol for its quantitative determination, and visualizations of key workflows relevant to its application in research and development.

Qualitative Solubility Profile

While precise quantitative data is not published, the solubility of **7-Bromo-2-phenylquinoline** can be inferred from its parent compound, 2-phenylquinoline, and other bromoquinoline derivatives. 2-Phenylquinoline is known to be generally soluble in organic solvents. The presence of the phenyl group and the quinoline core contributes to its solubility in a range of organic media. Structurally similar compounds like 6-bromoquinoline are reported to be soluble in polar aprotic solvents, and 5,7-dibromoquinolin-8-ol shows good solubility in polar protic solvents and DMSO.

Based on this, **7-Bromo-2-phenylquinoline** is expected to be soluble in many common organic solvents but possess limited solubility in water. The following table summarizes the expected qualitative solubility.

Solvent	Solvent Type	Expected Solubility	Rationale
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	Structurally related brominated quinolines show good solubility in DMSO. [1]
Acetone	Polar Aprotic	Likely Soluble	The related isomer, 6-bromoquinoline, is reported as soluble in acetone.
Dichloromethane (DCM)	Polar Aprotic	Likely Soluble	6-bromoquinoline is soluble in dichloromethane.
Tetrahydrofuran (THF)	Polar Aprotic	Likely Soluble	6-bromoquinoline is soluble in THF.
Ethyl Acetate	Polar Aprotic	Likely Soluble	6-bromoquinoline is soluble in ethyl acetate.
Ethanol	Polar Protic	Likely Soluble	Related brominated hydroxyquinolines show solubility in ethanol. [1]
Methanol	Polar Protic	Likely Soluble	Related brominated hydroxyquinolines show solubility in methanol. [1]
Toluene	Non-polar	Likely Soluble	The parent quinoline structure suggests solubility in aromatic hydrocarbons.

Experimental Protocol for Quantitative Solubility Determination

To generate precise and reproducible quantitative data, the shake-flask method is the gold standard and is highly recommended.[\[2\]](#) This method determines the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent for a sufficient duration to ensure that a thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. After separating the solid and liquid phases, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[\[2\]](#)

Materials

- **7-Bromo-2-phenylquinoline** (solid)
- Selected organic solvents (analytical grade)
- Vials with screw caps (e.g., glass with PTFE-lined caps)
- Temperature-controlled orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 µm, ensure filter material does not bind the compound)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure

- Preparation: Add an excess amount of solid **7-Bromo-2-phenylquinoline** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm

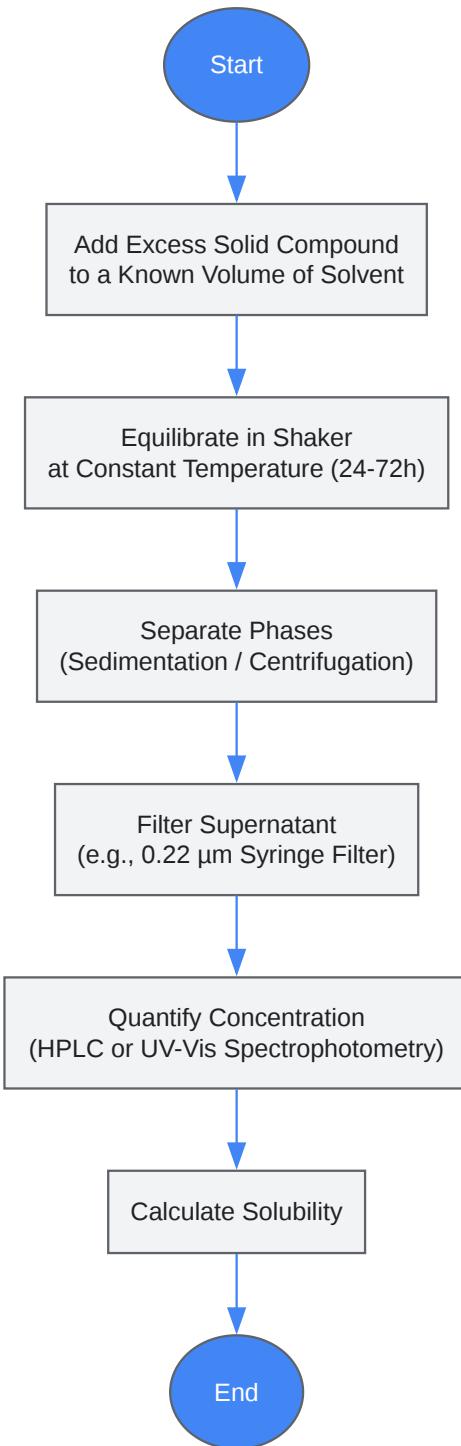
that saturation was achieved.

- Solvent Addition: Pipette a precise, known volume of the selected organic solvent into each vial.
- Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.
- Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for several hours to permit the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-30 minutes.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove all remaining solid particles.
- Quantification:
 - Prepare a series of calibration standards of **7-Bromo-2-phenylquinoline** of known concentrations in the chosen solvent.
 - Analyze the standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve.[3][4]
 - Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
 - Analyze the diluted sample and determine its concentration from the calibration curve.
- Calculation of Solubility: Calculate the solubility of **7-Bromo-2-phenylquinoline** in the organic solvent by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Key Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of a compound.

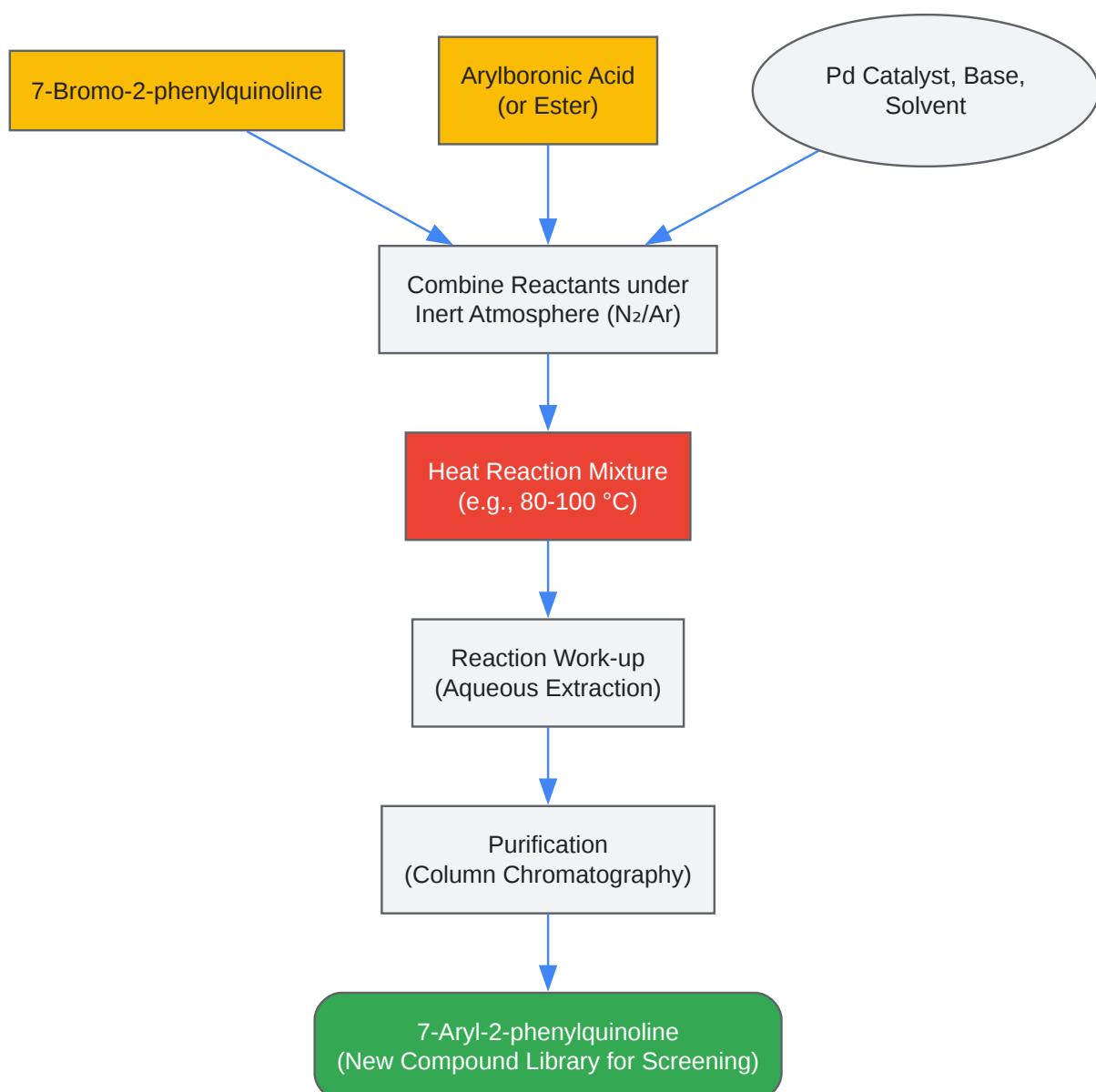


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Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Synthetic Application in Drug Discovery

7-Bromo-2-phenylquinoline serves as a valuable intermediate in organic synthesis. The bromine atom at the 7-position is particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^[5] This reaction is widely used in drug discovery to create libraries of new compounds by introducing diverse molecular fragments, which is crucial for exploring structure-activity relationships (SAR).



[Click to download full resolution via product page](#)Figure 2: Workflow for Suzuki-Miyaura Cross-Coupling using **7-Bromo-2-phenylquinoline**.

Conclusion

While quantitative solubility data for **7-Bromo-2-phenylquinoline** in organic solvents is not currently published, this guide provides a robust framework for its characterization. The inferred qualitative solubility suggests good solubility in common polar aprotic and protic organic solvents. For researchers and drug development professionals requiring precise values, the detailed shake-flask experimental protocol offers a reliable method for generating this critical data. Furthermore, understanding its application in synthetic workflows like the Suzuki-Miyaura coupling highlights its importance as a building block in the synthesis of novel compounds for pharmaceutical research.

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